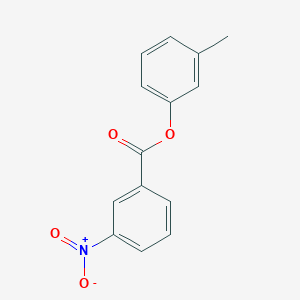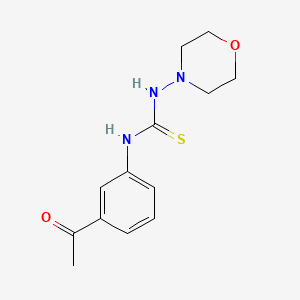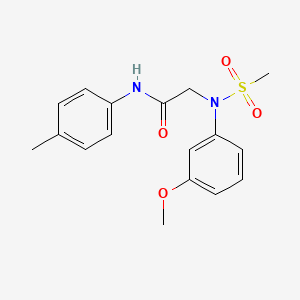
(3-Methylphenyl) 3-nitrobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-Methylphenyl) 3-nitrobenzoate is an organic compound with the molecular formula C14H11NO4 It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a 3-methylphenyl group, and a nitro group is attached to the benzene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-Methylphenyl) 3-nitrobenzoate typically involves the esterification of 3-nitrobenzoic acid with 3-methylphenol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings in this compound can participate in electrophilic aromatic substitution reactions, where substituents like halogens or alkyl groups can be introduced.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
科学的研究の応用
(3-Methylphenyl) 3-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It can also serve as a starting material for the preparation of various derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (3-Methylphenyl) 3-nitrobenzoate depends on its chemical structure and the specific reactions it undergoes. The nitro group can participate in redox reactions, while the ester linkage can be hydrolyzed under acidic or basic conditions. The compound’s aromatic rings can interact with various molecular targets, including enzymes and receptors, influencing biological pathways and processes.
類似化合物との比較
Methyl 3-nitrobenzoate: Similar structure but lacks the 3-methylphenyl group.
Ethyl 3-nitrobenzoate: Similar structure but has an ethyl group instead of a methyl group.
Phenyl 3-nitrobenzoate: Similar structure but has a phenyl group instead of a 3-methylphenyl group.
Uniqueness: (3-Methylphenyl) 3-nitrobenzoate is unique due to the presence of both a nitro group and a 3-methylphenyl group, which confer distinct chemical properties and reactivity. This combination allows for specific interactions and applications that are not possible with other similar compounds.
特性
IUPAC Name |
(3-methylphenyl) 3-nitrobenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-10-4-2-7-13(8-10)19-14(16)11-5-3-6-12(9-11)15(17)18/h2-9H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCIKTALAPRASF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(=O)C2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(1Z)-N'-{[(4-bromo-3,5-dimethylphenoxy)acetyl]oxy}-2-(naphthalen-1-yl)ethanimidamide](/img/structure/B5861027.png)
![1-[4-Chloro-3-(trifluoromethyl)phenyl]-3-methylthiourea](/img/structure/B5861030.png)





![1-{[(4-methylphenyl)sulfonyl]methyl}-3-nitrobenzene](/img/structure/B5861099.png)
![2,4-Dichloro-5-[(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B5861100.png)
![N-(2-bromo-4-methylphenyl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B5861113.png)

![2-[[2-Chloro-5-(1,2,4-triazol-4-yl)benzoyl]amino]benzoic acid](/img/structure/B5861126.png)

![{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5861139.png)
